"Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" IUPAC name and synonyms
"Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate" IUPAC name and synonyms
An In-depth Technical Guide: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical identity, synthesis, and potential applications of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate, a versatile synthetic intermediate. This document provides not just protocols but the underlying scientific rationale, ensuring a deep understanding of the compound's utility and handling.
Chemical Identity and Properties
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a substituted aromatic compound featuring hydroxyl, methoxy, nitro, and methyl ester functional groups. These groups confer specific reactivity, making it a valuable building block in multi-step organic synthesis.
IUPAC Name, Synonyms, and Isomeric Considerations
A critical point of clarification is the precise nomenclature and isomerism surrounding this class of compounds. The position of the substituents on the benzene ring is crucial for its chemical identity and reactivity. The user-specified topic, "Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate," corresponds to CAS Number 27883-60-9.[1] It is frequently confused with its isomer, Methyl 5-hydroxy-4-methoxy -2-nitrobenzoate (CAS 215659-03-3), which is a well-documented intermediate in the synthesis of the pharmaceutical Gefitinib.[2][3]
| Feature | Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate |
| IUPAC Name | methyl 4-hydroxy-5-methoxy-2-nitrobenzoate[1] | methyl 5-hydroxy-4-methoxy-2-nitrobenzoate[2] |
| CAS Number | 27883-60-9[1] | 215659-03-3[2] |
| Synonyms | Benzoic acid, 4-hydroxy-5-methoxy-2-nitro-, methyl ester | Benzoic acid, 5-hydroxy-4-methoxy-2-nitro-, methyl ester[2] |
| Key Application | Organic Synthesis Building Block | Intermediate for Gefitinib[3] |
This guide will focus on the compound specified by the user (CAS 27883-60-9), while drawing relevant parallels from its more commercially documented isomer.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₆ | [1][4] |
| Molecular Weight | 227.17 g/mol | [1][4] |
| Physical Form | Solid | [1] |
| Boiling Point | 389.2 ± 42.0 °C (Predicted) | [4] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Inert atmosphere, room temperature | [1][5] |
Chemical Structure
The structure of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is depicted below. The ortho-positioning of the nitro group to the ester, and the para-position to the hydroxyl group, are key drivers of its chemical reactivity.
Caption: 2D structure of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate.
Synthesis and Mechanistic Rationale
The synthesis of Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate typically involves a multi-step process starting from a more readily available precursor, such as vanillic acid or its methyl ester. The choice of synthetic route is governed by the principles of regioselectivity and the management of functional group compatibility.
Proposed Synthetic Workflow
A logical synthetic pathway involves the esterification of the starting material followed by a regioselective nitration. This sequence is crucial; performing nitration on the free carboxylic acid can be complicated by the directing effects of the carboxylate group and potential side reactions. Esterification first simplifies the reaction profile.
Caption: Proposed single-step synthesis from Methyl Vanillate.
Detailed Experimental Protocol: Nitration of Methyl Vanillate
This protocol describes the synthesis of the target compound via the nitration of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate). The procedure is adapted from established methods for the nitration of substituted phenols.[6]
Materials:
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Methyl 4-hydroxy-3-methoxybenzoate
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Acetic Acid (Glacial)
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Acetic Anhydride
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Nitric Acid (66-70%)
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Ice-water bath
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a mixture of acetic acid (e.g., 3 mL per gram of starting material) and acetic anhydride (1 mL per gram of starting material).
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Rationale: Acetic acid serves as the solvent, while acetic anhydride ensures anhydrous conditions, preventing unwanted side reactions with water.
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Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining this low temperature is critical for controlling the reaction rate.
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Rationale: Nitration is a highly exothermic process. Low temperatures prevent over-nitration (the addition of multiple nitro groups) and the degradation of the starting material.
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Addition of Nitrating Agent: Add nitric acid (approx. 1.05 eq) dropwise via the dropping funnel to the stirred solution. The rate of addition should be controlled to keep the internal temperature below 5 °C.[6]
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Rationale: Dropwise addition ensures that the concentration of the nitrating species (the nitronium ion, NO₂⁺) remains low and manageable, enhancing the regioselectivity of the reaction. The hydroxyl and methoxy groups are ortho-, para-directing. The nitro group will preferentially add to the position ortho to the hydroxyl group and meta to the ester, which is the C2 position.
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Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for several hours (e.g., 6 hours).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Slowly pour the reaction mixture into a beaker of ice-water with constant stirring. This will cause the product to precipitate out of the solution.
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Rationale: The product is an organic solid with low solubility in water. Quenching the reaction in water precipitates the product and dilutes the acids.
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Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and then again with water.[6] The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the final, high-purity compound.
Applications in Research and Drug Development
While not as widely cited as its isomer, Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate holds significant potential as a versatile intermediate due to its array of reactive functional groups.
A Versatile Synthetic Building Block
The true value of this molecule lies in the chemical transformations its functional groups can undergo:
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Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast number of heterocyclic structures (e.g., quinolines, quinazolines) and can participate in amide coupling reactions.[6][7]
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Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated, allowing for the introduction of diverse side chains to modulate a molecule's solubility, lipophilicity, and target-binding properties.[6]
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Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing another handle for molecular elaboration.
Precedent from Isomeric Analogs: An Intermediate for Gefitinib
The isomer, Methyl 5-hydroxy-4-methoxy -2-nitrobenzoate, is a known key intermediate for the synthesis of Gefitinib, a targeted cancer therapy drug that functions as an EGFR (epidermal growth factor receptor) inhibitor.[3] In the synthesis of Gefitinib, the nitro group of the intermediate is reduced to an amine, which is then used to construct the core quinazoline ring of the final drug.[6] This established industrial application underscores the synthetic utility of this class of nitrobenzoate compounds.
Potential in Medicinal Chemistry and Materials Science
Derivatives of nitrobenzoic acids are explored for a range of biological activities. The nitroaromatic moiety is associated with antimicrobial activity, and the overall structure serves as a scaffold for developing novel anti-inflammatory or anti-cancer agents.[8][9][10] The compound can be used to generate libraries of related molecules for high-throughput screening, accelerating the discovery of new lead compounds in drug development.
Safety and Handling
As with any laboratory chemical, proper handling is essential. Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is classified with specific hazards that require appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
Handling Recommendations:
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Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]
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Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
Conclusion
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate is a valuable, though sometimes overlooked, chemical intermediate. Its true potential is realized through the strategic manipulation of its nitro, hydroxyl, and ester functional groups. By understanding its synthesis, properties, and the established applications of its close isomers, researchers can effectively leverage this compound as a key building block for creating complex molecules in pharmaceutical, agrochemical, and materials science research.
References
-
Title: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 Source: PubChem URL: [Link]
- Title: Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound Source: Google Patents URL
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Title: Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate Source: Asian Journal of Chemistry URL: [Link]
-
Title: Methyl 4-hydroxy-5-Methoxy-2-nitrobenzoate Source: ChemBK URL: [Link]
-
Title: GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE Source: ChemBK URL: [Link]
-
Title: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate | C9H9NO6 | CID 10878886 Source: PubChem URL: [Link]
-
Title: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Source: Chemsrc URL: [Link]
-
Title: RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate Source: MDPI URL: [Link]
-
Title: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Source: Shandong Huayang Pharmaceutical Co., Ltd URL: [Link]
-
Title: The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation Source: Medium URL: [Link]
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